Siponimod

Übersicht

Beschreibung

Siponimod, also known as Mayzent, is a selective sphingosine-1-phosphate receptor modulator used for oral administration in the treatment of multiple sclerosis (MS). It is specifically used to treat the relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .

Molecular Structure Analysis

Siponimod has a chemical formula of C29H35F3N2O3 and a molar mass of 516.605 g·mol−1 . It is selective for the -1 and -5 SIP receptors .Chemical Reactions Analysis

Siponimod undergoes oxidative metabolism and subsequent biliary excretion, with an apparent systemic clearance of 3.11 L/h in patients with MS and an elimination half-life (t ½) of ≈30 h .Physical And Chemical Properties Analysis

Siponimod shows medium to slow absorption (median Tmax: 4 hours) and moderate distribution (Vz/F: 291 l) .Wissenschaftliche Forschungsanwendungen

Treatment of Secondary Progressive Multiple Sclerosis (SPMS)

Siponimod has been approved for the treatment of SPMS, a form of MS characterized by a progressive decline in neurological function. In a retrospective study, siponimod showed promising results, with 64.8% of patients experiencing sustained clinical disease stability at 12 months . Additionally, 21.4% of stable patients showed improvement .

Impact on Neurodegeneration

Clinical trials have indicated that Siponimod may have neuroprotective effects. It is associated with reductions in neurofilament light chain levels, a marker of neuroaxonal damage, and less thalamic and cortical gray matter atrophy .

Cognitive Function in SPMS

Siponimod treatment has been linked to cognitive benefits. In active SPMS patients, it increased the likelihood of 6-month confirmed improvement in cognitive processing speed compared to placebo .

Immunomodulatory Effects

Siponimod acts as an S1P receptor modulator, reducing lymphocyte egress from lymph nodes and their migration to the CNS, thus exerting peripheral immunomodulatory effects .

Effects on CNS Inflammation and Repair

Siponimod can cross the blood-brain barrier and bind to receptors on various brain cells, potentially leading to regeneration, neuroprotection, and beneficial effects on myelination .

Real-World Efficacy and Safety

Real-world evidence supports the efficacy and safety of siponimod in SPMS patients. A multicenter study documented its impact on disease progression, radiological activity, and patient stability over time .

Wirkmechanismus

Target of Action

Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator . It binds with high affinity to both S1P receptors 1 and 5 . These receptors are found on lymphocytes and other cell types .

Mode of Action

Siponimod works by blocking the ability of lymphocytes to release from the lymph nodes, thereby decreasing the number of lymphocytes found in the peripheral blood . This results in a decrease in the inflammation that is involved in multiple sclerosis . Additionally, siponimod has direct effects on neural cells after crossing the blood–brain barrier, resulting in regeneration and neuroprotection, and potential beneficial effects on myelination .

Biochemical Pathways

Siponimod modulates the sphingosine-1-phosphate receptor forms, which play a pivotal role in pathways regulating lymphocyte egress from lymph nodes . S1P receptors 1 (on astrocytes) and 5 (on oligodendrocytes) also play a key role in myelination and CNS repair .

Pharmacokinetics

The pharmacokinetics of siponimod is linear after single-dose administration in the dose range 0.1 to 75 mg, with the peak plasma concentration (Cmax) being achieved within 3–6 hours post-dose . A population pharmacokinetic analysis revealed that the typical population parameter estimates of clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constant (ka) were 3.17 L/h, 112.70 L, and 0.38 h−1, respectively .

Result of Action

The action of siponimod leads to a dose-dependent decrease of the peripheral blood lymphocyte count within 6 hours of the first dose . This results in a decrease in the inflammation that is associated with multiple sclerosis . Studies have demonstrated that siponimod has a dual mechanism of action by inhibiting lymphocyte migration from the periphery to the CNS and subsequent inflammation, and by having direct effects on neural cells after crossing the blood–brain barrier, resulting in regeneration and neuroprotection, and potential beneficial effects on myelination .

Action Environment

The action of siponimod can be influenced by various environmental factors. For instance, the presence of a potent CYP3A4 inhibitor, itraconazole, led to a minor albeit significant reduction in plasma exposure of siponimod and its metabolites . Furthermore, the CYP2C9 genotype of the individual can also influence the pharmacokinetics of siponimod .

Safety and Hazards

Siponimod has a safety profile similar to that of other agents in its class, including adverse events of special interest (i.e., those known to be associated with S1PR modulators). No new safety signals were identified during up to 5 years’ treatment in the open-label extension phase . It is recommended to avoid inhalation, contact with eyes and skin, and to use personal protective equipment when handling Siponimod .

Zukünftige Richtungen

Siponimod represents an important emerging option for the treatment of adult patients with SPMS with active disease evidenced by relapses or imaging-features of inflammatory activity . Long-term extension and real-world studies will allow further evaluation of efficacy and safety in this population .

Eigenschaften

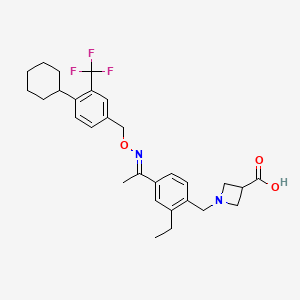

IUPAC Name |

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHYPELVXPAIDH-HNSNBQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153847 | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Siponimod | |

CAS RN |

1230487-00-9, 1230487-85-0 | |

| Record name | Siponimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siponimod [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siponimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111-112 | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide](/img/structure/B1193541.png)